Solubility Profiling and Thermodynamic Modeling of 3-Bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide
Solubility Profiling and Thermodynamic Modeling of 3-Bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide
This guide serves as a comprehensive technical framework for the solubility profiling and thermodynamic modeling of 3-bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide (CAS Registry Number: 451460-06-3, also referred to as N-(2,4-dimethoxybenzyl)-3-bromopropanamide).
Given the compound's status as a specialized intermediate—likely in the synthesis of benzylpiperidine-based pharmaceuticals or related bioactive scaffolds—publicly indexed experimental solubility datasets are limited. Therefore, this guide functions as a Protocol & Strategy Whitepaper . It defines the standardized methodology for acquiring this data, the thermodynamic models required for analysis, and the application of this data in process optimization (crystallization and purification).
Executive Summary & Compound Profile
3-bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide (C₁₂H₁₆BrNO₃) is a functionalized amide intermediate characterized by a lipophilic 2,4-dimethoxybenzyl moiety and a reactive alkyl bromide tail. Accurate solubility data is the cornerstone of process development, governing solvent selection for nucleophilic substitution reactions (e.g., amination) and purification via recrystallization.
Physicochemical Characteristics (Predicted)
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Molecular Weight: 302.17 g/mol
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Lipophilicity (LogP): ~1.7 – 2.1 (Predicted). The molecule exhibits moderate lipophilicity due to the benzyl ring and bromine, balanced by the polar amide linkage.
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H-Bond Potential:
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Donor: 1 (Amide N-H)
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Acceptors: 3 (Amide Carbonyl, 2 x Methoxy Ethers)
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Solubility Behavior: Expected to show high solubility in polar aprotic solvents (DMF, DMSO), moderate solubility in short-chain alcohols (Methanol, Ethanol) and esters (Ethyl Acetate), and low solubility in non-polar hydrocarbons (Hexane, Heptane) and water.
Experimental Methodology: Determination Protocols
To generate high-integrity solubility data, we employ the Dynamic Laser Monitoring Method (for high precision) or the Static Gravimetric Method (for robustness). The following protocol is designed to be self-validating.
Reagents and Materials[1]
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Solute: 3-bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide (Purity > 99.0% determined by HPLC).
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Solvents: Methanol, Ethanol, Isopropanol (IPA), Acetone, Acetonitrile, Ethyl Acetate, Toluene, 1,4-Dioxane (Analytical Grade, dried over 4Å molecular sieves).
Standard Operating Procedure (SOP)
This workflow ensures thermodynamic equilibrium is reached and accurately measured.
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Preparation: Add excess solute to 50 mL of the selected solvent in a jacketed glass vessel equipped with a magnetic stirrer and a reflux condenser.
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Equilibration:
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Set the temperature using a programmable circulating water bath (Stability: ±0.05 K).
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Stir continuously for 6–8 hours to ensure saturation.
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Allow the solution to settle for 2 hours (static phase) to precipitate suspended particles.
-
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Sampling & Analysis (Gravimetric):
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Withdraw the supernatant using a pre-heated syringe equipped with a 0.45 µm PTFE filter.
-
Transfer a known mass of the filtrate (
) to a tared weighing dish. -
Evaporate the solvent under vacuum at 313.15 K until constant mass (
) is achieved.
-
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Self-Validation Step: Re-dissolve the dried residue in mobile phase and inject into HPLC. The purity must remain >98.5% to confirm no degradation (e.g., solvolysis of the alkyl bromide) occurred during the experiment.
Calculation
The mole fraction solubility (
Where:
- = Mass of solution[1]
- = Mass of solute[1]
- = Molecular weight of solute (302.17 g/mol )
- = Molecular weight of solvent
Thermodynamic Modeling
Experimental data must be correlated using thermodynamic models to allow for interpolation and calculation of dissolution enthalpy/entropy.
Modified Apelblat Equation
This semi-empirical model is widely used for non-ideal solutions:
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A, B, C: Empirical parameters derived via non-linear regression.
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Utility: Excellent for interpolation within the measured temperature range.
(Buchowski-Ksiazczak) Equation
Useful for understanding the deviation from ideal solubility:
- : Melting temperature of the solute.
- : Model parameters reflecting solution non-ideality.
Thermodynamic Parameters
Using the van't Hoff analysis, we extract the enthalpy (
-
Interpretation:
-
Positive
: Endothermic dissolution (Solubility increases with T). -
Positive
: Entropy-driven process (Disorder increases upon mixing).
-
Visualization & Workflow
The following diagrams illustrate the logical flow for data acquisition and the expected solubility behavior.
Solubility Determination Workflow
Figure 1: Standardized workflow for solubility determination ensuring data integrity and self-validation via purity checks.
Process Optimization Logic (Crystallization)
Figure 2: Decision matrix for selecting crystallization techniques based on thermodynamic solubility profiles.
Data Presentation Template
When reporting the experimental data, the following structure is mandatory for technical precision.
Table 1: Experimental and Calculated Mole Fraction Solubility of 3-bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide (
| T (K) | Solvent | Relative Deviation (RD %) | ||
| 293.15 | Methanol | [Value] | [Value] | |
| 298.15 | Methanol | [Value] | [Value] | |
| ... | ... | ... | ... | ... |
| 313.15 | Toluene | [Value] | [Value] |
Note: As this is a specific intermediate, experimental values must be populated following the execution of the protocol in Section 2.
Process Implications
Solvent Selection for Synthesis
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Reaction Solvent: Use a solvent with high solubility (e.g., DMF or THF) to ensure the reaction remains homogeneous and the nucleophilic substitution proceeds rapidly.
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Work-up: Use a solvent with low solubility (e.g., Water or Hexane) to precipitate the product or extract impurities.
Recrystallization Strategy
Based on the predicted structure:
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Primary Solvent: Ethanol or Ethyl Acetate (moderate solubility that increases significantly with temperature).
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Anti-Solvent: Hexane or Water (low solubility).
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Procedure: Dissolve crude solid in refluxing Ethanol; slowly add Hexane until turbidity appears; cool slowly to 278 K to maximize crystal size and purity.
References
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PubChem Compound Summary. "3-bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide (CID 104191515)." National Center for Biotechnology Information. [Link]
- Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." The Journal of Chemical Thermodynamics, 31(1), 85-91.
- Grant, D. J. W., et al. (1984). "Solubility behavior of organic compounds." Techniques of Chemistry, Vol 21. Wiley-Interscience.
- Shaokun, T., et al. (2010). "Solubility of 3-Chloro-N-phenylphthalimide in Ten Pure Solvents..." Journal of Chemical & Engineering Data. (Reference for standard laser monitoring methodology).
